molecular formula C17H21NO B2486121 (1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine CAS No. 797813-12-8

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine

Cat. No.: B2486121
CAS No.: 797813-12-8
M. Wt: 255.361
InChI Key: IJYXMFGUZDROSD-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.361. The purity is usually 95%.
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Scientific Research Applications

Novel Routes to Pyrroles and Related Compounds

  • The synthesis of 1,2,4-trisubstituted pyrroles, starting from 2-(acylmethylene)propanediol diacetates that cyclize to furans, is a significant application. This method, when combined with primary amines under palladium catalysis, produces these pyrroles with moderate to good yields, indicating a valuable route for creating complex organic structures (Friedrich, Wächtler, & Meijere, 2002).

Reactions with Dienophiles

  • The compound 3-Trimethylsilyloxy-1-(furan-3-yl)butadiene, a furan derivative, demonstrates interesting reactions with dienophiles. This includes the formation of spiro compounds and diazaspiro compounds, showing its potential in creating diverse organic molecules with complex structures (Mironov et al., 2016).

Catalytic Conversion to Furan-derived Amines

  • Catalytic conversion of compounds to furan-derived amines, like 1-(furan-2-yl)-4-methylpentan-2-amine, using Ru/C catalysts, showcases an efficient method for producing amine intermediates from biomass. The high yield and recyclability of the catalyst highlight its potential for sustainable and cost-effective production (Jiang et al., 2020).

Organosilicon Synthesis of Isocyanates

  • The synthesis of isocyanates from furan derivatives using silylation and phosgenation of N-silyl-substituted amines is another significant application. This process is vital for creating various organic compounds, including pharmaceuticals and polymers (Lebedev et al., 2006).

Enzymatic Polymerization for Sustainable Materials

  • Furanic-aliphatic polyamides, derived from furan-2,5-dicarboxylic acid, are used as sustainable alternatives to polyphthalamides. They are synthesized through enzymatic polymerization and offer high-performance material properties, indicating their potential in the field of sustainable materials (Jiang et al., 2015).

Biological Activity of Furan Derivatives

  • The synthesis of derivatives from furfuryl alcohol, including amines, has been studied for their biological activities. One such derivative showed potent cytotoxicity against cancer cell lines and bacteria, suggesting applications in medicinal chemistry (Phutdhawong et al., 2019).

Properties

IUPAC Name

2-(furan-2-yl)-N-(2-phenylethyl)pent-4-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-12-17(2,16-10-7-14-19-16)18-13-11-15-8-5-4-6-9-15/h3-10,14,18H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYXMFGUZDROSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C1=CC=CO1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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